(5S)-5-cyclohexylmorpholin-3-one

Description

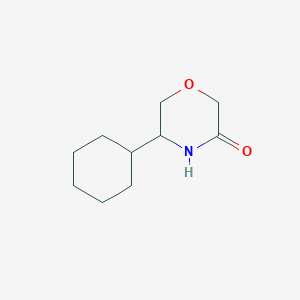

(5S)-5-Cyclohexylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring containing both oxygen and nitrogen atoms. The compound features a cyclohexyl substituent at the 5S position and a carbonyl group at the 3-position. Morpholinones are versatile scaffolds in organic synthesis and pharmaceutical chemistry, often serving as intermediates or bioactive molecules. The stereochemistry (5S configuration) and bulky cyclohexyl group likely influence its physicochemical properties, such as solubility, stability, and interaction with biological targets.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

5-cyclohexylmorpholin-3-one |

InChI |

InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |

InChI Key |

DAJWSYDQLKSMNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2COCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-cyclohexylmorpholin-3-one typically involves the cyclization of amino alcohols with cyclohexyl-substituted reagents. One common method is the reaction of cyclohexylamine with epoxides or aziridines under acidic or basic conditions to form the morpholine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5S)-5-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

(5S)-5-cyclohexylmorpholin-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (5S)-5-cyclohexylmorpholin-3-one, highlighting differences in substituents, molecular properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|---|

| (5S)-5-Methylmorpholin-3-one | 119844-66-5 | C₅H₉NO₂ | Methyl at 5S position | Biochemical reagent; simpler structure for studying stereochemical effects. | [15], [19] |

| (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one | 160141-20-8 | C₈H₁₅NO₂ | Branched alkyl (methylpropyl) at 5S | Used in organic synthesis; bulkier substituent may enhance lipophilicity. | [16] |

| (5R)-5-Methylmorpholin-3-one | 119844-67-6 | C₅H₉NO₂ | Methyl at 5R position | Enantiomer with potential differences in biological activity or catalytic utility. | [19] |

| (5R,6S)-5,6-Dimethylmorpholin-3-one | 40784-16-5 | C₆H₁₁NO₂ | Methyl groups at 5R and 6S positions | Increased steric hindrance; possible use in chiral resolution or asymmetric synthesis. | [20] |

| 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride | 898543-06-1 | C₁₄H₁₇N₃O₄·HCl | Aminomethyl-oxazolidinyl-phenyl group | Pharmaceutical applications (antibacterial or enzyme inhibition); hydrochloride salt improves solubility. | [17], [18] |

Structural and Functional Insights:

Substituent Effects: Cyclohexyl vs. Methyl/Methylpropyl: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to methyl or methylpropyl analogs. This may enhance membrane permeability but reduce aqueous solubility, impacting bioavailability [16]. Stereochemistry: The 5S configuration in morpholinones is critical for enantioselective interactions, as seen in pharmaceutical agents where stereochemistry dictates target binding [19].

Catalysis: Chiral morpholinones like (5R,6S)-dimethyl derivatives could serve as ligands in asymmetric synthesis [20].

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., CAS 898543-06-1) improve water solubility, whereas alkyl/cyclohexyl substituents favor organic solvents [18]. Molecular Weight: The target compound’s molecular weight (estimated ~225 g/mol for C₁₁H₁₇NO₂) falls between simpler methyl analogs and complex phenyl derivatives.

Research Findings and Implications

- Synthetic Utility: Morpholinones are often synthesized via cyclization of amino alcohols or ketones. The cyclohexyl group may require specialized reagents (e.g., cyclohexyl Grignard) for stereocontrol [16].

- Biological Activity : Analogs with aromatic or heterocyclic moieties (e.g., oxazolidinyl) show enhanced bioactivity, suggesting the target compound’s cyclohexyl group could mimic hydrophobic binding pockets in enzymes [17].

- Thermodynamic Stability: Bulky substituents like cyclohexyl may stabilize the morpholinone ring against hydrolysis, a common degradation pathway [15].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.